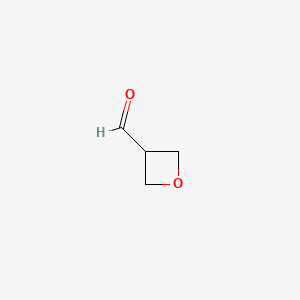

Oxetane-3-carbaldehyde

Description

Historical Context and Evolution of Oxetane (B1205548) Chemistry in Academic Endeavors

The journey of oxetane chemistry began in the 1870s with the first reported synthesis of the parent oxetane molecule. beilstein-journals.orgbeilstein-journals.org For over a century, this four-membered cyclic ether was largely considered a chemical novelty. However, pioneering studies, particularly those initiated by Carreira and colleagues, sparked a significant shift in perspective. nih.govbeilstein-journals.org Their work demonstrated the potential of oxetanes as bioisosteres for commonly used functional groups, triggering what has been described as an "oxetane rush" within the medicinal chemistry community. nih.govacs.org

Early synthetic methods for accessing oxetanes were often challenging, limiting their broader application. nih.govacs.org However, the growing recognition of their desirable properties has fueled the development of numerous novel and efficient synthetic strategies. acs.orgresearchgate.netelsevier.com These advancements have made a wide range of oxetane derivatives, including oxetane-3-carbaldehyde, more accessible for research and development. researchgate.net

Significance of the Oxetane Ring System in Molecular Design

The oxetane ring possesses a unique combination of properties that make it an attractive motif in molecular design. acs.orgnih.gov Its small, polar, and three-dimensional nature offers several advantages over other cyclic ethers and functional groups. nih.govmdpi.com

Key properties of the oxetane ring system include:

Polarity and Hydrogen Bonding: The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pair of electrons, making it a strong hydrogen-bond acceptor. beilstein-journals.orgmdpi.com This increased polarity can enhance the aqueous solubility of molecules, a crucial factor in drug design. nih.govscirp.org

Metabolic Stability: The oxetane ring can be used to block metabolically labile sites within a molecule, thereby increasing its stability and reducing the likelihood of drug-drug interactions mediated by cytochrome P450 enzymes. beilstein-journals.orgscirp.org

Three-Dimensionality: The tetrahedral, sp³-hybridized carbon atoms impart a distinct three-dimensional character to the oxetane ring. nih.gov This can lead to improved binding affinity and access to unexplored chemical space.

These properties are summarized in the table below:

| Property | Description | Reference |

| Polarity | The strained ring enhances the hydrogen-bond accepting ability of the oxygen atom. | beilstein-journals.orgmdpi.com |

| Metabolic Stability | Can block sites prone to metabolism, reducing drug-drug interactions. | beilstein-journals.orgscirp.org |

| 3D Structure | Provides a defined three-dimensional scaffold. | nih.gov |

| Bioisosterism | Acts as a surrogate for carbonyl and gem-dimethyl groups. | nih.govbeilstein-journals.orgmdpi.com |

Overview of this compound as a Key Synthetic Building Block

This compound, a molecule featuring an aldehyde group at the 3-position of the oxetane ring, stands out as a particularly valuable synthetic intermediate. cymitquimica.com The aldehyde functionality is highly reactive and serves as a versatile handle for a wide range of chemical transformations.

The synthesis of this compound itself can be achieved through methods such as the oxidation of oxetane-3-methanol. researchgate.net However, the sensitivity of the oxetane ring to harsh reaction conditions, such as strong acids, bases, and oxidizing agents, necessitates the use of mild and selective synthetic protocols. researchgate.netresearchgate.net A developed four-pot telescoped procedure starting from readily available materials has made this building block more accessible. researchgate.net

The reactivity of this compound allows for its participation in a variety of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, oxetane-3-carboxylic acid.

Reduction: The aldehyde can be reduced to a primary alcohol, (oxetane-3-yl)methanol.

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Ring-Opening Reactions: The inherent strain of the oxetane ring makes it susceptible to ring-opening reactions under certain conditions, providing access to a different class of functionalized molecules. acs.orgresearchgate.net

The utility of this compound as a building block is underscored by its application in the synthesis of more complex molecules, including those with potential therapeutic applications. researchgate.net Its ability to introduce the desirable properties of the oxetane ring while providing a reactive site for further elaboration makes it a powerful tool in the arsenal (B13267) of the modern synthetic chemist.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

oxetane-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-1-4-2-6-3-4/h1,4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCBRGMZDWYEHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693535 | |

| Record name | Oxetane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305207-52-6 | |

| Record name | Oxetane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxetane-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Oxetane 3 Carbaldehyde and Its Derivatives

Classic and Modern Approaches to Oxetane (B1205548) Ring Formation

The construction of the core oxetane ring can be achieved through several fundamental reaction types, including cycloadditions and intramolecular ring-closing reactions. beilstein-journals.org

The most prominent cycloaddition method for synthesizing oxetanes is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. nih.govorganic-chemistry.org First reported by Paternò in 1909 and later structurally elucidated by Büchi in 1953, this reaction involves the excitation of a carbonyl compound to its singlet (S₁) or triplet (T₁) state, which then reacts with a ground-state alkene. nih.gov

The mechanism is generally understood to proceed through a diradical intermediate. organic-chemistry.orgslideshare.net The reaction's regioselectivity and stereoselectivity are influenced by factors such as the nature of the substituents on both the carbonyl and alkene components, as well as the solvent used. slideshare.net The Paternò-Büchi reaction can be initiated from either the n,π* or π,π* excited state of the carbonyl compound. organic-chemistry.org The majority of these reactions proceed via the more stable triplet state of the carbonyl, forming a triplet 1,4-biradical intermediate that must undergo intersystem crossing to the singlet state before cyclizing to form the oxetane product. nih.gov

Table 1: Key Features of the Paternò-Büchi Reaction

| Feature | Description | Source(s) |

|---|---|---|

| Reaction Type | Photochemical [2+2] Cycloaddition | nih.govorganic-chemistry.org |

| Reactants | Carbonyl Compound (excited state) + Alkene (ground state) | nih.gov |

| Product | Oxetane | nih.govorganic-chemistry.org |

| Key Intermediate | 1,4-Diradical | organic-chemistry.orgslideshare.net |

| Excited States | n,π* S₁ or T₁ states of the carbonyl compound | nih.gov |

Intramolecular cyclization represents a major pathway to the oxetane core. magtech.com.cn The most common of these is the Williamson ether synthesis, which involves the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group at one terminus and an alcohol at the other. acs.org This C-O bond-forming strategy is driven by the deprotonation of the alcohol to form an alkoxide, which then displaces the leaving group in a 4-exo-tet cyclization. nih.gov

Another effective strategy involves the ring expansion of smaller, more strained rings, such as epoxides. digitellinc.comacs.org For instance, epoxides can be opened by nucleophiles that contain a latent leaving group. acs.org Subsequent activation and intramolecular displacement lead to the formation of the four-membered oxetane ring. The Corey-Chaykovsky reaction, using sulfur ylides, is a well-established method for the ring expansion of epoxides to yield oxetanes. digitellinc.comillinois.edu These ring-closing and ring-expansion strategies are fundamental for creating substituted oxetanes that can then be converted into target molecules like oxetane-3-carbaldehyde.

Cycloaddition Reactions in Oxetane Synthesis

Targeted Synthesis of this compound

The direct synthesis of this compound is challenging due to the sensitivity of the aldehyde group and the strained oxetane ring to many common reagents. researchgate.netresearchgate.net Research has focused on specific, mild synthetic routes starting from more stable oxetane precursors.

Homologation, the process of extending a carbon chain by one unit, presents a direct route from the commercially available oxetane-3-one to this compound. However, classical homologation methods often employ strongly acidic, basic, or oxidative conditions, which can lead to the decomposition or ring-opening of the sensitive oxetane ring. researchgate.netresearchgate.net To circumvent these issues, milder, multi-step homologation sequences have been developed. A successful approach involves a sequence of reactions including a Tsuji hydrogenolysis, an osmium-free dihydroxylation, and a final oxidative cleavage to furnish the target aldehyde. researchgate.net This highlights the necessity of carefully chosen reagents to preserve the strained heterocyclic core during synthesis. researchgate.netresearchgate.net

Table 2: Comparison of Synthetic Routes to this compound

| Starting Material | Key Reagent/Strategy | Advantage | Challenge | Source(s) |

|---|---|---|---|---|

| Oxetane-3-one | Mild Homologation Sequence | Utilizes a readily available starting material. | Requires multiple steps to avoid harsh conditions. | researchgate.netresearchgate.net |

| Oxetane-3-methanol | Pyridinium (B92312) Dichromate (PDC) | Direct, one-step oxidation. | Product is often unstable and used crude. | researchgate.netresearchgate.net |

Oxidation of Oxetane-3-methanol using Pyridinium Dichromate (PDC)

Synthesis of Key this compound Derivatives

The functionalization of the oxetane ring at the 3-position provides a versatile platform for creating a diverse range of chemical entities. The following subsections describe the synthesis of several important derivatives.

3-Methyl-oxetane-3-carbaldehyde is a key intermediate in organic synthesis. cymitquimica.com One common route to this compound involves the oxidation of 3-methyl-3-hydroxymethyl-oxetane. A patented process describes the oxidation of 3-alkyl-3-hydroxymethyl-oxetanes using an oxygen-containing gas in an aqueous alkaline medium with a palladium and/or platinum catalyst. google.com For instance, 3-methyl-3-hydroxymethyl-oxetane can be oxidized to 3-methyl-oxetane-3-carboxylic acid, which can then be converted to the target aldehyde. google.com The conversion of the carboxylic acid to the acid chloride using thionyl chloride, followed by a Rosenmund reduction, can yield 3-methyl-oxetane-3-carbaldehyde.

Another approach involves the oxidation of commercially available oxetane-3-methanol using pyridinium dichromate (PDC) to yield crude this compound, which can then be used in subsequent reactions. researchgate.net

Table 1: Synthesis of 3-Methyl-oxetane-3-carbaldehyde

| Starting Material | Reagents | Product | Notes |

|---|---|---|---|

| 3-Methyl-3-hydroxymethyl-oxetane | O₂, Pd/Pt catalyst, NaOH(aq) | 3-Methyl-oxetane-3-carboxylic acid | Intermediate for aldehyde synthesis. google.com |

| 3-Methyl-oxetane-3-carboxylic acid | 1. SOCl₂ 2. H₂, Pd/BaSO₄, quinoline | 3-Methyl-oxetane-3-carbaldehyde | Rosenmund reduction. |

The synthesis of 3-(dibenzylamino)this compound can be achieved through the functionalization of oxetan-3-one. A Strecker synthesis using trimethylsilyl (B98337) cyanide (TMSCN) and dibenzylamine (B1670424) on oxetan-3-one yields 3-cyano-3-dibenzylamino oxetane. chemrxiv.org This nitrile can then be reduced to the corresponding aldehyde.

An alternative method involves the reduction of a suitable ester. For example, a procedure using DIBAL-H and n-BuLi has been described for the synthesis of 3-(dibenzylamino)this compound. ethz.ch

Table 2: Synthesis of 3-(Dibenzylamino)this compound

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Oxetan-3-one | TMSCN, Dibenzylamine | 3-Cyano-3-dibenzylamino oxetane | chemrxiv.org |

3-Ethynyl-3-methyloxetane (B572437) is a valuable building block in polymer chemistry and organic synthesis. A common synthetic strategy involves the conversion of 3-methyloxetan-3-ol (B170169) into a reactive intermediate like a tosylate or mesylate. This is followed by displacement with an ethynyl (B1212043) nucleophile. For example, treating 3-methyloxetan-3-ol with tosyl chloride yields 3-methyl-3-(tosyloxy)oxetane. Subsequent reaction with lithium acetylide in THF at low temperatures produces 3-ethynyl-3-methyloxetane in good yields.

Table 3: Synthesis of 3-Ethynyl-3-methyloxetane

| Starting Material | Reagents | Intermediate | Final Product | Yield | Reference |

|---|

The synthesis of α-substituted oxetane-3-carbaldehydes can be challenging. However, related structures provide insight into potential synthetic routes. For instance, the synthesis of N-(2-oxo-3-oxetanyl)amides involves the coupling of (S)-3-amino-2-oxooxetane with various acyl chlorides. nih.gov While not a direct synthesis of 3-(2-oxo-2-phenylethyl)this compound, this demonstrates the feasibility of introducing complex side chains at the 3-position of the oxetane ring. The synthesis of related biscyanine dyes has also been reported, involving the reaction of pyridinium salts with aldehydes, suggesting pathways for C-C bond formation. researchgate.net

The synthesis of 3-aryl-substituted oxetanes can be achieved through several methods. One approach involves the reaction of an organolithium reagent with oxetan-3-one. For example, a halogen-metal exchange of an aryl bromide followed by nucleophilic addition to oxetan-3-one can yield the corresponding 3-aryl-3-hydroxyoxetane. nih.gov This alcohol can then be oxidized to the aldehyde.

The synthesis of 3-(4-bromophenyl)-3-methyloxetane (B1488313) has been reported with a 35% yield. nih.gov While this is not the exact target compound, it demonstrates a viable route for introducing a bromophenyl group onto the oxetane ring.

A telescoped four-pot procedure has been developed for the synthesis of methyl oxetane-3-carboxylate from oxetane-3-one. researchgate.netresearchgate.net This mild homologation sequence was developed because classical methods proved challenging due to the sensitivity of the oxetane ring to harsh conditions. researchgate.netresearchgate.net The key steps of this process include a Tsuji hydrogenolysis of an allylic acetate, an osmium-free dihydroxylation, and an oxidative cleavage. researchgate.netresearchgate.net This work represents the first published preparation of this important building block. researchgate.net

Table 4: Key Steps in the Synthesis of Methyl Oxetane-3-carboxylate

| Step | Reaction Type | Notes | Reference |

|---|---|---|---|

| 1 | Tsuji Hydrogenolysis | Of an allylic acetate. | researchgate.netresearchgate.net |

| 2 | Dihydroxylation | Osmium-free conditions. | researchgate.netresearchgate.net |

Synthesis of 3-(3-Bromophenyl)this compound

Advanced Synthetic Strategies and Challenges

The synthesis of this compound and its derivatives is complicated by the inherent strain of the four-membered oxetane ring. This strain makes the molecule susceptible to ring-opening reactions under various conditions, posing significant challenges for synthetic chemists. Advanced strategies are therefore required to navigate the delicate balance between functional group transformation and the preservation of the oxetane core.

A primary challenge in the chemistry of this compound is achieving chemoselectivity. The molecule possesses two reactive sites: the electrophilic aldehyde group and the strained oxetane ring, which is prone to nucleophilic attack and ring-opening, particularly under acidic or strongly basic conditions. researchgate.net

The aldehyde group can undergo standard transformations such as oxidation to a carboxylic acid or reduction to a primary alcohol. However, the conditions for these reactions must be carefully chosen to avoid degradation of the oxetane ring. For instance, the oxidation of 3-hydroxymethyloxetane to the corresponding aldehyde requires mild reagents. The use of pyridinium dichromate (PDC) in dichloromethane (B109758), followed by a minimal workup, has been shown to successfully produce crude this compound, which can be used immediately in subsequent steps. researchgate.net This approach circumvents the sensitivity of the ring to more aggressive oxidizing agents or acidic workup conditions that could lead to decomposition. researchgate.netchemrxiv.org

Conversely, transformations intended for the oxetane ring or its substituents must tolerate the reactive aldehyde. Studies have shown that the oxetane ring is stable under a variety of conditions, including certain reductions, catalytic hydrogenations, and Williamson ether synthesis, provided that strong acids are avoided. chemrxiv.org For example, a lithium-catalyzed thiol alkylation of 3-aryloxetan-3-ols proceeds with complete chemoselectivity, yielding oxetane sulfides without any ring-opening byproducts. beilstein-journals.orgnih.gov This highlights that with careful selection of reagents, functionalization can be achieved while preserving the core structure.

The table below summarizes the chemoselective transformations involving the this compound scaffold, highlighting the required conditions to maintain the integrity of the oxetane ring.

| Transformation | Reagent/Condition | Target Site | Outcome | Ref |

| Oxidation | Pyridinium dichromate (PDC) | Aldehyde Precursor (Alcohol) | Selective formation of aldehyde | researchgate.net |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Aldehyde | Formation of primary alcohol | |

| Thiol Alkylation | Lithium catalyst, Thiols | Alcohol on Ring | Chemoselective C-OH activation, no ring opening | beilstein-journals.orgnih.gov |

| Ring Opening | Strong Acids (e.g., HCl) | Oxetane Ring | Decomposition/Ring Scission | chemrxiv.org |

| Grignard Addition | turbo Grignard, then Aldehyde | Aldehyde | Formation of secondary alcohol | researchgate.net |

The synthesis of enantiomerically pure or enriched oxetane derivatives is of significant interest, particularly for applications in medicinal chemistry. Several advanced strategies have been developed to introduce chirality and control stereochemistry.

One successful approach involves the stereocontrolled synthesis from acyclic precursors like 1,3-diols. By starting with diastereomerically pure syn- or anti-diols, it is possible to generate substituted oxetanes with retention of configuration. acs.orgthieme-connect.de This often involves a multi-step sequence including selective activation of one hydroxyl group (e.g., as a tosylate) followed by base-mediated intramolecular Williamson etherification to form the oxetane ring. thieme-connect.de

Another powerful method is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, which can produce oxetanes with high regio- and stereoselectivity. nih.gov For example, the reaction of benzaldehyde (B42025) with certain enamines or furan (B31954) derivatives can yield specific stereoisomers of the resulting oxetane adducts. nih.govresearchgate.net

Furthermore, chiral auxiliaries and catalysts are employed to direct the stereochemical outcome. The diastereoselective radical addition of oxetane carboxylic acids to chiral N-sulfinylimines has been used to create unnatural α-amino acids with a pendant oxetane group. doi.org Similarly, enantioselective coupling reactions using chiral iridium catalysts can produce chiral diol adducts, which are precursors to enantiomerically enriched 2,3,3-trisubstituted oxetanes. thieme-connect.de The table below outlines some stereoselective synthetic methods.

| Method | Precursors | Key Features | Stereochemical Outcome | Ref |

| Intramolecular Cyclization | Diastereomerically pure 1,3-diols | Activation (tosylation) and base-mediated ring closure | Controlled synthesis of 2,4-substituted oxetanes | acs.orgthieme-connect.de |

| Paternò-Büchi Reaction | Carbonyl compound, Alkene (e.g., furan derivative) | Photocycloaddition | High regio- and stereoselectivity | nih.gov |

| Asymmetric Catalysis | Primary alcohol, 2-methyl-2-vinyloxirane | Chiral Iridium catalyst | Enantioselective coupling to form chiral diol intermediates | thieme-connect.de |

| Diastereoselective Radical Addition | Oxetane carboxylic acid, Chiral N-sulfinylimine | Metal-free visible-light conditions | Synthesis of chiral unnatural α-amino acids | doi.org |

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles for forming carbon-carbon bonds by attacking the electrophilic carbonyl carbon of aldehydes. libretexts.orglibretexts.org In the case of this compound, these reagents readily add to the aldehyde group to form secondary alcohols. researchgate.net

A specific, documented synthesis involves the preparation of a Grignard reagent via a metal-halogen exchange using isopropylmagnesium chloride lithium chloride complex (turbo Grignard). This organometallic species is then added to a crude solution of this compound to furnish the corresponding secondary alcohol derivative. researchgate.net This demonstrates a successful and direct functionalization of the aldehyde without immediate destruction of the adjacent oxetane ring.

However, the use of organometallic reagents is not without challenges. The Lewis acidic nature of the magnesium species in Grignard reagents and the high reactivity of the reagents themselves can promote side reactions. At elevated temperatures, organometallic reagents have been shown to cause the ring-opening of the oxetane itself. For example, refluxing oxetane with phenylmagnesium bromide results in the formation of an open-chain alcohol, demonstrating that temperature control is critical. acs.org

Furthermore, when organometallic reagents react with related oxetane substrates, such as oxetan-3-one, the initially formed oxetan-3-ol (B104164) adducts can be unstable under the reaction conditions and undergo rearrangement. rsc.org While the direct addition to this compound to form a stable secondary alcohol is possible, the potential for subsequent rearrangement or ring-opening, especially with excess reagent or higher temperatures, remains a significant consideration. researchgate.netrsc.org

The table below details the outcomes of using Grignard reagents with this compound and related structures.

| Oxetane Substrate | Grignard Reagent | Conditions | Primary Product | Challenges/Side Reactions | Ref |

| This compound | Arylmagnesium bromide (from turbo Grignard) | Low Temperature | Secondary alcohol | Ring sensitivity requires mild conditions and crude aldehyde | researchgate.net |

| Oxetan-3-one | Various | Normal Grignard conditions | Tertiary oxetan-3-ol | Product can rearrange to an acyclic hydroxymethyl ketone | rsc.org |

| Oxetane (unsubstituted) | Phenylmagnesium bromide | Reflux in ether/benzene | Open-chain alcohol (3-phenyl-1-propanol) | Ring-opening at elevated temperatures | acs.org |

| Oxetane-3-carboxylate | Methylmagnesium bromide | -20 °C to rt | Mixture of ketone and tertiary alcohol | Double addition to the ester group | chemrxiv.org |

Mechanistic Investigations of Reactions Involving Oxetane 3 Carbaldehyde

Aldehyde Reactivity in the Context of the Strained Oxetane (B1205548) Ring

The aldehyde group in oxetane-3-carbaldehyde is a primary site for chemical modification, participating in a variety of reactions typical of aldehydes, such as nucleophilic additions and condensations. However, the proximity of the strained ring can present synthetic challenges, as harsh reaction conditions (strongly acidic or basic) may lead to undesired ring-opening. researchgate.net

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles. These reactions are fundamental for carbon-carbon bond formation and the introduction of new functional groups.

The aldehyde group readily undergoes nucleophilic addition with organometallic reagents, such as Grignard reagents, to yield secondary alcohols. researchgate.net For instance, the reaction of crude this compound with a Grignard reagent derived from a substituted pyridine (B92270) has been used in the synthesis of more complex molecules. researchgate.net Similarly, organolithium reagents can add to the carbonyl group. mdpi.com The general mechanism involves the nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide during workup to yield the alcohol.

The oxidation state of the aldehyde can also be changed. Reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the aldehyde to a primary alcohol. Conversely, oxidation, for example with potassium permanganate (B83412) (KMnO₄), yields the corresponding carboxylic acid, oxetane-3-carboxylic acid. evitachem.com

Table 1: Examples of Nucleophilic Addition and Redox Reactions at the Aldehyde

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Grignard Reaction | RMgX, then H₃O⁺ | Secondary alcohol | , researchgate.net |

| Reduction | NaBH₄ or LiAlH₄ | Primary alcohol | , |

| Oxidation | KMnO₄ | Carboxylic acid | , |

This table is generated based on typical aldehyde reactivity mentioned in the sources.

This compound can participate in condensation reactions, such as the aldol (B89426) condensation, to form β-hydroxy aldehydes or their dehydrated α,β-unsaturated derivatives. These reactions are crucial for building larger molecular frameworks. The aldehyde functionality also allows for the formation of imines (Schiff bases) upon reaction with primary amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond.

These imine intermediates can be valuable synthons themselves. For example, 3-aminooxetanes can be prepared by the addition of nucleophiles to imines derived from oxetane precursors. acs.org The reactivity of the aldehyde group in this compound facilitates such transformations, providing pathways to diverse nitrogen-containing oxetane derivatives.

Nucleophilic Addition Reactions to the Carbaldehyde Moiety

Oxetane Ring-Opening Reactions

The significant ring strain of the oxetane core makes it susceptible to ring-opening reactions under various conditions. cymitquimica.com This reactivity can be harnessed synthetically to produce valuable 1,3-difunctionalized acyclic compounds. acs.org However, it also represents a stability challenge during other transformations. chemrxiv.org Both acid-catalyzed and nucleophilic pathways are common, and more recently, photocatalytic methods have been explored.

Under acidic conditions, the oxetane ring is prone to opening. chemrxiv.orgnih.gov The mechanism typically begins with the protonation of the oxetane oxygen atom, which enhances the electrophilicity of the ring carbons. This is followed by nucleophilic attack, leading to ring cleavage.

A key intermediate in many acid-catalyzed transformations is the oxetane carbocation. chimia.ch For instance, Lewis or Brønsted acids can catalyze the dehydration of 3-aryloxetan-3-ols to generate a stabilized tertiary carbocation at the 3-position. nih.govchimia.chacs.org This carbocation can then be trapped by various nucleophiles. While this specific example starts from an oxetanol, the principle highlights the susceptibility of the ring to open via cationic intermediates under acidic catalysis. Strong acids can facilitate ring-opening and subsequent polymerization, so careful selection of the acid catalyst is often necessary. chimia.ch In some cases, intramolecular ring-opening is triggered after an initial reaction, using the oxetane as a synthetic intermediate for constructing new heterocyclic systems. nih.govacs.org

The oxetane ring can also be opened by direct nucleophilic attack, particularly at the less-hindered C2 or C4 positions. These reactions often proceed via an SN2 mechanism and can be facilitated by basic or neutral conditions, especially with strong nucleophiles. thieme-connect.de

Intramolecular nucleophilic ring-opening has proven to be a valuable synthetic strategy. nih.govacs.org For example, oxetane carboxamides can undergo intramolecular ring-opening cyclization with mild nitrogen heterocycle nucleophiles under metal-free basic conditions. acs.org This demonstrates that even with less reactive nucleophiles, the ring strain provides a sufficient driving force for cleavage, especially when the reaction is intramolecular. The enantioselective desymmetrization of meso-oxetanes via ring-opening with organolithium reagents in the presence of chiral ligands is another powerful application of this pathway. beilstein-journals.org

Recent advancements in photochemistry have introduced novel methods for ring-opening, including those catalyzed by base metals like iron. nih.gov A proposed mechanism involves a photoinduced ligand-to-metal charge transfer (LMCT) process. While direct studies on iron-catalyzed LMCT ring-opening of this compound are not extensively detailed, the principle can be understood from related systems.

In a general Fe(III)-catalyzed LMCT process, irradiation of an Fe(III)-substrate complex (e.g., with a carboxylate or alkoxide) excites an electron from a ligand-based orbital to a metal-based orbital. nih.govrsc.org This can lead to the homolytic cleavage of a C-C or C-O bond, generating a radical intermediate. For an oxetane, coordination to an iron(III) center could make it susceptible to such a photoinduced ring-opening. The process could generate a distonic radical cation, which then undergoes further reaction. This type of reactivity has been leveraged for the ring-opening of other strained rings, such as bicyclobutanes, and for the decarboxylative ring-opening of cyclic carboxylic acids. nih.govrsc.org The application of iron-catalyzed LMCT represents a mild and innovative approach to harnessing the strain energy of rings like oxetanes for synthetic purposes. rsc.org

Nucleophilic Ring Opening Pathways

Rearrangement and Cyclization Mechanisms

The strained four-membered ring of this compound makes it susceptible to various rearrangement and cyclization reactions. These transformations are often driven by the release of ring strain, which is approximately 106 kJ/mol. thieme-connect.demdpi.com The aldehyde group is highly reactive and can participate in or initiate these mechanistic pathways.

One notable rearrangement is the Meinwald rearrangement, a Lewis acid-catalyzed transformation of epoxides to carbonyl compounds. In a multi-step synthesis starting from ketones, an epoxide derivative is formed and then rearranged to an aldehyde, such as a derivative of this compound, via a 1,2-hydride shift. mdpi.com

Cascade reactions involving oxetanes can lead to the formation of more complex heterocyclic systems. For instance, a cascade formation of isoxazoles has been reported involving the rearrangement of oxetanes. acs.org In some cases, tandem reactions can be initiated, such as a Friedel–Crafts alkylation/intramolecular ring-opening of 3-aryloxetan-3-ols to form polysubstituted furans and pyrroles. beilstein-journals.org

Skeletal rearrangements of oxetane derivatives have also been observed. For example, 3-vinyloxetan-3-ols can undergo a dual palladium and acid-catalyzed arylative skeletal rearrangement to produce 2,5-dihydrofurans. beilstein-journals.org Similarly, a skeletal reorganization of oxetanes can lead to the synthesis of 1,2-dihydroquinolines. beilstein-journals.org

Intramolecular cyclization is another key mechanistic pathway. The synthesis of oxetanes often involves an intramolecular Williamson etherification, where a 1,3-diol is converted to a halohydrin and then treated with a strong base to facilitate ring closure. mdpi.com However, competing reactions like Grob fragmentation, an elimination reaction, can occur, particularly with 1,3-diols bearing two aryl groups. mdpi.com The synthesis of oxetanocin, a natural product, utilizes a sodium hydride-mediated cyclization of a mesylate-bearing precursor in good yield. acs.org

The following table summarizes key rearrangement and cyclization reactions involving oxetane derivatives.

| Reaction Type | Starting Material | Key Reagents/Conditions | Product | Ref. |

| Meinwald Rearrangement | Epoxide derivative | Lewis Acid | Aldehyde | mdpi.com |

| Isoxazole Formation | Oxetane derivative | Mesylation, elimination, rearrangement | Isoxazole-4-carboxaldehyde | acs.org |

| Arylative Skeletal Rearrangement | 3-Vinyloxetan-3-ol | Pd catalyst, Acid | 2,5-Dihydrofuran | beilstein-journals.org |

| Intramolecular Williamson Etherification | 1,3-Diol | Base (e.g., NaH) | Oxetane | mdpi.comacs.org |

| Skeletal Reorganization | Oxetane derivative | Not specified | 1,2-Dihydroquinoline | beilstein-journals.org |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of this compound and its derivatives. These methods provide detailed insights into reaction pathways, transition states, and the influence of structural features on reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict reaction outcomes. DFT calculations have been employed to study various aspects of oxetane chemistry.

For instance, DFT has been used to suggest that the ring strain of oxetane may enhance its reactivity in electrophilic substitution reactions. It can also be used to predict activation energies for ring-opening reactions, providing a quantitative measure of the oxetane ring's susceptibility to nucleophilic attack.

In the context of radical reactions, computational studies, including DFT, have shown that benzylic radicals situated on a strained oxetane ring are less stable and more π-delocalized. chemrxiv.orgchemrxiv.org This increased instability and delocalization leads to a decrease in radical dimerization and an increase in the desired Giese product formation, rendering the addition irreversible. chemrxiv.orgchemrxiv.org

DFT calculations have also been instrumental in understanding cycloaddition reactions. For example, in the ortho-selective intermolecular photocycloaddition of bicyclic aza-arenes with bicyclo[1.1.0]butanes, DFT calculations helped to elucidate the origin of the [2π + 2σ] selectivity. researchgate.net Furthermore, in a domino process to form both oxetane and tetrahydrofuran (B95107) rings, DFT calculations revealed that the oxetane ring is formed prior to the tetrahydrofuran ring. beilstein-journals.org

The table below presents selected applications of DFT in studying oxetane reaction mechanisms.

| Studied Reaction/Property | Key Finding from DFT | Ref. |

| Electrophilic Substitution | Ring strain may enhance reactivity. | |

| Ring-Opening Reactions | Predicts activation energies for nucleophilic attack. | |

| Radical Giese Addition | Strained ring leads to less stable, more delocalized radicals, favoring product formation. | chemrxiv.orgchemrxiv.org |

| [2π + 2σ] Photocycloaddition | Elucidated the origin of selectivity. | researchgate.net |

| Domino Ring Formation | Oxetane ring forms before the tetrahydrofuran ring. | beilstein-journals.org |

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and can provide insights into reaction dynamics and conformational changes.

MD simulations have been utilized to investigate the conformational preferences of peptides containing oxetane-modified amino acids. warwick.ac.uk For a tripeptide containing an oxetane-modified glycine (B1666218) residue (Leu-GOx-Ile), MD simulations in water revealed that the most populated conformational cluster is a folded structure where the C- and N-termini are in close contact. This is in contrast to the unmodified peptide (Leu-Gly-Ile), which is dominated by extended structures. warwick.ac.uk These simulations suggest that the introduction of an oxetane ring can induce turn-like features in peptides. warwick.ac.uk

Furthermore, MD simulations can be employed to understand the molecular recognition mechanisms of enzymes that catalyze reactions involving oxetanes, such as the construction of chiral oxetane rings by haloalkane dehalogenases. researchgate.net By simulating the interactions between the substrate and the enzyme's active site, researchers can gain insights into the factors that control stereoselectivity and catalytic efficiency. researchgate.net

Applications of Oxetane 3 Carbaldehyde in Organic Synthesis

Building Block in Complex Molecular Architectures

The unique structural and electronic properties of Oxetane-3-carbaldehyde make it an important intermediate for constructing intricate molecular frameworks, including spirocyclic systems and modified peptides. The aldehyde group provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, while the strained oxetane (B1205548) ring can participate in or influence subsequent cyclization and expansion reactions.

This compound and its direct precursor, oxetan-3-one, are key starting materials for the synthesis of complex spiro and fused heterocyclic systems. researchgate.netmdpi.com Spirocycles containing an oxetane ring are valuable in medicinal chemistry for providing novel three-dimensional scaffolds. researchgate.net

Various synthetic strategies have been developed that leverage the reactivity of the oxetane core. For instance, N,O-acetals derived from the related oxetan-3-one can undergo addition reactions with various trifluoroborates, with the resulting products cyclizing to form a diverse set of spiro and fused heterocycles. researchgate.net Another powerful method is the four-component domino reaction involving amino alcohols, formaldehyde, 3-oxetanone, and alkynes, which efficiently produces 3-oxetanone-derived spirocycles under copper/TFA catalysis. mdpi.com While these examples start with the ketone, the aldehyde is readily accessible from it and its aldehyde functionality can be used in subsequent steps. For example, crude this compound, prepared via oxidation of oxetane-3-methanol, has been used directly in Grignard reactions to build more complex structures en route to potential kinase inhibitors. researchgate.net

Recent advances have also focused on photochemical methods, such as the Paternò–Büchi reaction, to construct spirocyclic oxetanes. beilstein-journals.orgnih.gov These methods involve a [2+2] cycloaddition between a carbonyl compound and an alkene, a reaction class where oxetane derivatives are relevant starting materials or products. nih.gov

| Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product Type |

| Addition/Cyclization | Oxetanyl N,O-Acetals, Trifluoroborates | Orthogonal activation | Spiro and Fused Heterocycles |

| A³-Coupling/Annulation | Amino alcohols, Formaldehyde, Oxetan-3-one, Alkynes | Copper/TFA catalysis | 3-Oxetanone-derived Spirocycles mdpi.com |

| Paternò–Büchi Reaction | α-Ketoesters, Alkenes | Visible-light irradiation | Functionalized Spirocyclic Oxetanes beilstein-journals.org |

| Grignard Reaction | This compound, Bromide templates | Turbo Grignard | Substituted Oxetane Alcohols researchgate.net |

The oxetane ring has been explored as a bioisosteric replacement for the amide carbonyl group in peptide backbones. nih.govacs.org This modification can introduce favorable properties, such as increased stability towards proteolytic enzymes, while maintaining the potential for crucial hydrogen bonding interactions, as the oxetane oxygen can act as a hydrogen bond acceptor. mdpi.comacs.org

The synthesis of these oxetane-modified peptides (OMPs) often involves the use of specialized dipeptide building blocks where an oxetane ring replaces a carbonyl group. acs.orgrsc.org A common synthetic route starts with 3-(nitromethylene)oxetane, which is derived from oxetan-3-one. acs.org This intermediate undergoes conjugate addition with an amino ester, followed by reduction of the nitro group and coupling with another amino acid to form the desired building block. nih.govacs.org

These building blocks can then be incorporated into longer peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. acs.org Research has demonstrated the successful synthesis of OMPs up to nine amino acids in length, including derivatives of bioactive peptides like bradykinin (B550075) and Met-enkephalin, in high purity. acs.org This indicates the broad applicability of using oxetane-based building blocks in peptide science. acs.org

| Building Block Synthesis | Key Steps | Peptide Synthesis Method | Example Modified Peptides |

| Oxetane-dipeptide synthons | 1. Conjugate addition to 3-(nitromethylene)oxetane. acs.org 2. Reduction of nitro group. nih.gov 3. N-protection and coupling. nih.gov | Solid-Phase Peptide Synthesis (SPPS) | Bradykinin, Met-enkephalin, and Leu-enkephalin derivatives acs.org |

Formation of Spiro and Fused Heterocycles

Precursor for Advanced Intermediates

The aldehyde functionality of this compound makes it a valuable precursor for a range of other important oxetane-containing intermediates, including carboxylic acids, alcohols, and amines. These derivatives serve as synthons for more complex molecules in various synthetic applications.

This compound can be oxidized to form Oxetane-3-carboxylic acid. This conversion is a standard aldehyde-to-carboxylic acid transformation. The synthesis of oxetane-3-carboxylic acids is significant as they are intermediates for known fungicides and herbicides. google.com While the oxidation of 3-hydroxymethyl-oxetanes to the corresponding carboxylic acid is well-documented, often using palladium or platinum catalysts, achieving the aldehyde as an isolated intermediate requires careful control of reaction conditions. The subsequent oxidation of the aldehyde to the carboxylic acid completes this transformation sequence. Oxetane-3-carboxylic acid itself is a commercially available, albeit sometimes costly, building block, underscoring the utility of efficient synthetic routes from precursors like the aldehyde. acs.org

The aldehyde group of this compound is readily transformed into other key functional groups, primarily alcohols and amines.

Alcohols: The reduction of the aldehyde group yields the corresponding primary alcohol, oxetane-3-methanol. This transformation can be achieved using standard reducing agents.

Amines: The aldehyde can be converted to amines via reductive amination. This reaction involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction to yield the corresponding 3-(aminomethyl)oxetane derivative. The related transformation using oxetan-3-one is a common method for accessing 3-aminooxetane building blocks, which are widely used in drug discovery. nih.gov

These transformations highlight the role of this compound as a central hub for accessing a variety of 3-substituted oxetane building blocks.

| Transformation | Product Functional Group | Typical Reagents | Product Example |

| Oxidation | Carboxylic Acid | Standard oxidizing agents (e.g., KMnO₄, Jones reagent) | Oxetane-3-carboxylic acid |

| Reduction | Primary Alcohol | Standard reducing agents (e.g., NaBH₄, LiAlH₄) | Oxetane-3-methanol |

| Reductive Amination | Amine | Amine (R₂NH), reducing agent (e.g., NaBH(OAc)₃) | N-substituted-1-(oxetan-3-yl)methanamine |

Conversion to Oxetane-3-carboxylic Acid

Role in the Synthesis of Pharmacologically Active Compounds

The oxetane motif is increasingly incorporated into pharmacologically active compounds to fine-tune their properties. nih.govenamine.net As a small, polar, and rigid structure, the oxetane ring can improve aqueous solubility, reduce lipophilicity, and block metabolically labile sites without the steric bulk of a gem-dimethyl group. nih.govacs.org this compound, as a key precursor to a variety of 3-substituted oxetanes, plays an important role in providing access to these valuable molecular scaffolds. cymitquimica.com

The utility of oxetanes is evident in their presence in marketed drugs and clinical candidates, such as the chemotherapy agent paclitaxel (B517696) (Taxol®) and kinase inhibitors. mdpi.com The synthesis of analogs and novel compounds in these classes often relies on the availability of functionalized oxetane building blocks. mdpi.comresearchgate.net For example, the use of crude this compound in a Grignard reaction was a key step in a synthetic sequence targeting kinase inhibitors. researchgate.net

Furthermore, the introduction of the oxetane moiety via late-stage functionalization of complex molecules is a powerful strategy. nih.govacs.org A methodology for the direct conversion of alcohols into oxetanes has been applied to complex natural products like pregnenolone, demonstrating the feasibility of incorporating this ring system into bioactive scaffolds. acs.org The availability of versatile precursors like this compound facilitates the exploration of this chemical space, enabling medicinal chemists to systematically investigate the impact of the oxetane motif on the biological activity and pharmacokinetic profiles of drug candidates. nih.govrsc.org

Intermediate in the Synthesis of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors

This compound is a crucial intermediate in the development of inhibitors for the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a prominent target in cancer therapy. google.com Its incorporation into inhibitor structures is part of a strategy to optimize physicochemical properties and metabolic stability. researchgate.net

A notable example is the synthesis of PF-06821497, a potent and orally bioavailable EZH2 inhibitor currently in clinical trials. google.comrsc.org In the synthesis pathway, commercially available oxetane-3-methanol is oxidized to produce crude this compound. researchgate.netrsc.org Due to the chemical sensitivity of the oxetane ring, this crude aldehyde is typically used immediately without extensive purification. researchgate.netrsc.org The aldehyde then reacts with a Grignard reagent derived from a substituted pyridine (B92270) template to form a secondary alcohol, which is a key step in constructing the final inhibitor. researchgate.netrsc.org This strategic introduction of the oxetane moiety, replacing a tetrahydrofuran (B95107) ring found in earlier compounds, led to improved metabolic clearance and simplified the molecule's stereochemistry. rsc.org The resulting compound, PF-06821497, demonstrated robust anti-tumor efficacy in preclinical models and has advanced into Phase I clinical trials for various cancers, including follicular lymphoma and castration-resistant prostate cancer. google.com

Table 1: Key Compounds in EZH2 Inhibitor Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| Oxetane-3-methanol | Starting material for the aldehyde |

| This compound | Key intermediate |

Precursor for Diacylglycerol Kinase Alpha (DGKα) and Zeta (DGKζ) Inhibitors

Diacylglycerol kinases, particularly isoforms alpha (DGKα) and zeta (DGKζ), are intracellular enzymes that act as negative regulators of T-cell signaling. nih.govacs.org Their inhibition is a therapeutic strategy to enhance immune responses against cancer. acs.orgnih.gov While various inhibitors have been developed to target these kinases, and some dual inhibitors show promise, a direct synthetic route using this compound as a precursor for DGKα or DGKζ inhibitors is not explicitly detailed in the available scientific literature. nih.govacs.orggoogle.com Research has focused on identifying potent dual inhibitors through phenotypic screening, leading to compounds that are effective in cellular assays, but the specific starting materials for these advanced molecules are not always disclosed. google.com

Involvement in Lysergic Acid Derivative Synthesis

This compound has been utilized in the semi-synthesis of novel derivatives of lysergic acid, a core structure of many ergoline (B1233604) alkaloids. These new compounds are being investigated for their potential to modulate serotonergic receptors, such as the 5-HT2A receptor, which is a key target for psychedelic compounds.

In a patented synthetic procedure, this compound is reacted with 6-Nor-LSD (the N-demethylated analog of lysergic acid diethylamide) in a reductive amination reaction. The reaction, carried out in dichloromethane (B109758) with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent, efficiently couples the oxetanylmethyl group to the indole (B1671886) nitrogen of the ergoline scaffold. This process yields a novel lysergic acid derivative, demonstrating the utility of this compound in modifying complex natural product structures to explore new pharmacological space.

Table 2: Compounds in Lysergic Acid Derivative Synthesis

| Compound Name | Chemical Formula / Identifier | Role in Synthesis |

|---|---|---|

| This compound | C₄H₆O₂ | Reactant |

| 6-Nor-LSD | C₁₉H₂₃N₃O | Substrate |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Reducing Agent |

Intermediate in Ras Inhibitor Synthesis

The Ras family of proteins are critical signaling nodes, and their mutations are linked to numerous cancers. Developing inhibitors that can covalently bind to and inactivate Ras proteins is an active area of research. This compound serves as a starting material for constructing key intermediates used in the synthesis of these covalent Ras inhibitors.

A specific patent describes the initial step where this compound is reacted with diphenylmethanamine in the presence of magnesium sulfate. This condensation reaction forms the imine intermediate, N-benzhydryl-1-(oxetan-3-yl)methanimine. This imine is a crucial precursor for the subsequent synthesis of substituted aziridine-2-carboxylates, which are core components of the final Ras inhibitor molecules.

Table 3: Intermediates in Ras Inhibitor Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Starting reactant |

| Diphenylmethanamine | Reactant |

| N-benzhydryl-1-(oxetan-3-yl)methanimine | Key imine intermediate |

Precursor in Cbl-B Inhibitor Synthesis

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a negative regulator of immune cell activation, making it an attractive target for cancer immunotherapy. google.com While oxetane-containing molecules are explored in the design of Cbl-b inhibitors, the direct use of unsubstituted this compound as a precursor is not clearly documented. However, a closely related substituted analog, 3-(3-bromophenyl)this compound, is specified as an intermediate in a patented synthesis. In this process, the substituted aldehyde is added to a reaction mixture to construct a more complex molecule that is further elaborated into the final Cbl-b inhibitor. This indicates that the oxetane-carbaldehyde moiety is a relevant structural motif for this class of inhibitors, even if the unsubstituted parent compound is not the direct starting material in all documented routes.

Use in the Synthesis of Oxindole (B195798) Derivatives

This compound is employed in the synthesis of substituted oxindole derivatives, which are being investigated for the treatment of vasopressin-related diseases. The oxindole core is a privileged scaffold in medicinal chemistry, and its functionalization allows for the modulation of various biological targets.

In a patented example, oxindole derivatives are prepared that feature a piperazine (B1678402) linker attached to the oxindole nitrogen. To introduce the oxetane group, a piperazine intermediate is reacted with this compound under reductive amination conditions. This step attaches the oxetan-3-yl-methyl group to the piperazine ring, yielding the final complex oxindole derivative. This application highlights the role of this compound in the late-stage functionalization of drug-like molecules.

Table 4: Compound Classes in Oxindole Derivative Synthesis

| Compound/Fragment | Role |

|---|---|

| Oxindole | Core scaffold |

| Piperazine | Linker moiety |

| This compound | Reactant for functionalization |

Medicinal Chemistry and Biological Research Involving Oxetane 3 Carbaldehyde Scaffolds

Design Principles for Oxetane-Containing Bioactive Molecules

The utility of the oxetane (B1205548) motif in drug design stems from its validated role as a bioisostere—a substituent that retains the desired biological activity of the parent molecule while modifying its physicochemical properties in a beneficial way. google.com Two key applications are its use as a mimic for gem-dimethyl and carbonyl groups.

Oxetane as a Gem-Dimethyl Mimic for Lipophilicity Modulation

The oxetane ring serves as an effective mimic for the gem-dimethyl group due to their comparable size and spatial arrangement. reddit.com However, the introduction of the oxygen atom within the ring structure makes the oxetane motif significantly more polar. researchgate.net By replacing a gem-dimethyl group with an oxetane, medicinal chemists can block metabolic breakdown at a specific site while simultaneously reducing lipophilicity and improving properties like aqueous solubility. reddit.comnih.gov This approach, pioneered by Carreira, Rogers-Evans, and their colleagues, can enhance the "drug-likeness" of a compound by providing steric bulk without the associated lipophilicity penalty. reddit.comgoogle.com

Table 1: Comparison of Gem-Dimethyl and Oxetane Groups as Bioisosteres

| Feature | Gem-Dimethyl Group | Oxetane Group | Consequence of Replacement |

|---|---|---|---|

| Primary Role | Metabolic Blocker | Metabolic Blocker | Functionality is maintained. |

| Spatial Volume | Similar | Similar | Steric profile is largely preserved. reddit.com |

| Polarity | Low (Lipophilic) | High (Polar) | Reduces lipophilicity (cLogP). reddit.com |

| Physicochemical Impact | Increases Lipophilicity | Improves Aqueous Solubility | Enhances drug-like properties. researchgate.net |

| Metabolic Liability | Can have adverse PK effects | Can reduce metabolic liability | Improves metabolic stability. reddit.com |

Oxetane as a Carbonyl Mimic for Electrostatic Property Alteration

The oxetane ring is also employed as a stable bioisostere for the carbonyl group. nih.gov Oxetanes can emulate key features of a carbonyl, such as its dipole moment and ability to act as a hydrogen bond acceptor, but without the inherent chemical reactivity of the C=O double bond. google.comresearchgate.net

A critical feature of the oxetane ring is the powerful inductive electron-withdrawing effect exerted by the electronegative oxygen atom. google.comgoogle.com This effect significantly alters the electronic properties of adjacent functional groups. For instance, placing an oxetane next to an amine can lower the amine's basicity (pKaH) by more than two units, making it approximately 500 times less basic. google.com This modulation allows for precise control over a molecule's ionization state at physiological pH, which in turn influences properties like solubility, cell permeability, and off-target activity. google.com

Table 2: Impact of Oxetane Substitution on Amine Basicity

| Compound Structure | Functional Group | pKaH | Resulting Change |

|---|---|---|---|

| Alkyl Amine | Primary Amine | ~9.9 | Baseline |

| Oxetanyl Amine | Primary Amine adjacent to Oxetane | ~7.2 | ~500-fold reduction in basicity. google.com |

Evaluation of Biological Activity and Structure-Activity Relationships (SAR)

The unique properties of oxetane scaffolds have been leveraged in the development of inhibitors for several important biological targets. The following examples illustrate how these scaffolds influence biological activity and contribute to the structure-activity relationships (SAR) of drug candidates.

EZH2 Inhibitors and Histone Methylation Modulation

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a key therapeutic target in oncology, as its overexpression is linked to poor prognoses in various cancers. dtic.mil The development of EZH2 inhibitors has benefited from the incorporation of oxetane rings.

Table 3: SAR of Oxetane-Containing EZH2 Inhibitors

| Compound | Key Structural Feature | EZH2 IC₅₀ (nM) | Key Improvement |

|---|---|---|---|

| Lead Compound (4) | Bicyclic lactam with dimethylisoxazole | Potent | Suffered from poor permeability and high metabolic clearance. |

| PF-06821497 (5) | Oxetane replaces dimethylisoxazole | Potent | Showed improved solubility and better overall ADME properties. |

| UNC1999 | 4-propyl-6-methyl substitution | <10 | Potent dual inhibitor of both EZH2 and EZH1. |

| EPZ-6438 | Indole-based scaffold | Potent | Highly selective for EZH2 over EZH1 (35-fold). |

Diacylglycerol Kinase Inhibition and T-Cell Activation

Diacylglycerol kinases (DGKs) are enzymes that negatively regulate T-cell activation by converting the second messenger diacylglycerol (DAG) into phosphatidic acid. Inhibiting DGK isoforms, such as DGKα and DGKζ, can enhance T-cell activity, making them attractive targets for cancer immunotherapy.

While direct DGK inhibitors with oxetane are being explored, a closely related pathway provides a clear example of the utility of oxetanes. Protein Kinase Cθ (PKCθ), a key enzyme in T-cell activation downstream of DAG, has been targeted for autoimmune diseases. In the development of PKCθ inhibitors, researchers faced challenges with achieving cellular activity and favorable drug properties. The introduction of an oxetane group next to a primary amine in the molecular scaffold led to compound 22 , which displayed significant improvements in its physicochemical profile. This advanced compound demonstrated efficacy in a mouse model of multiple sclerosis, validating the therapeutic potential of modulating this T-cell pathway and highlighting the crucial role of the oxetane motif in achieving a suitable drug candidate.

Table 4: Profile of Oxetane-Containing PKCθ Inhibitor

| Compound | Key Structural Feature | PKCθ Kᵢ (nM) | Cell IC₅₀ (µM) | Key Improvement |

|---|---|---|---|---|

| Analog 20 | THP Ring | 1 | 0.02 | Potent but with potential for further optimization. |

| Compound 22 | Oxetane Ring | 11 | 0.28 | Significant improvements in physicochemical and in vitro ADMET properties. |

Lysergic Acid Derivatives with Modified Psychedelic Action

There is renewed interest in the therapeutic potential of psychedelic compounds like lysergic acid diethylamide (LSD) for treating various psychiatric conditions. A key goal in modern medicinal chemistry is to develop novel lysergic acid derivatives with modified properties, such as a shorter duration of action or an improved safety profile, to make them more suitable for substance-assisted psychotherapy.

Patent literature reveals that oxetane scaffolds are being explored to achieve these modifications. google.com By incorporating an oxetane ring onto the core ergoline (B1233604) structure, researchers aim to alter the compound's interaction with key targets like the serotonin (B10506) 5-HT2A receptor and modify its metabolic stability. google.com One specific example is the synthesis of 9, 10-Didehydro-N,N-diethyl-6-(3-oxetanyl)ergoline-8R-carboxamide (TRALA-24) . google.com This compound is made by reacting 6-Nor-LSD with 3-oxetanone, attaching the oxetane group at the N-6 position of the ergoline skeleton—a site known to be important for modulating pharmacological activity. google.com This strategy exemplifies the use of oxetane building blocks to create next-generation psychoactive therapeutics with potentially superior clinical properties.

Table 5: Structural Modification of Lysergic Acid with an Oxetane Scaffold

| Compound | Structure Description | Role in Synthesis |

|---|---|---|

| LSD | Lysergic acid diethylamide | Parent Compound |

| 6-Nor-LSD | LSD without the N-6 methyl group | Precursor |

| TRALA-24 | Oxetanyl group attached at the N-6 position | Novel Derivative with Modified Profile. google.com |

Ras Inhibitors and Cancer Therapy

Mutations in the RAS family of genes (KRAS, NRAS, and HRAS) are drivers in a significant number of cancers, including pancreatic, colorectal, and lung cancers. mskcc.org These mutations lock the RAS protein in a constitutively "on" state, leading to uncontrolled cell growth. mskcc.org For decades, the direct inhibition of these oncoproteins was considered a major challenge in oncology. drugsincontext.com

Recent breakthroughs have led to the development of inhibitors that can target specific mutant forms of RAS or that act as pan-RAS inhibitors, targeting both mutant and wild-type proteins. olivelab.orgfrontiersin.org The development of these inhibitors often involves extensive medicinal chemistry campaigns to optimize potency, selectivity, and pharmacokinetic properties. While direct examples specifying the use of oxetane-3-carbaldehyde in the synthesis of prominent RAS inhibitors like sotorasib (B605408) or adagrasib are not prevalent in the reviewed literature, the principles of using oxetane scaffolds to enhance drug-like properties are highly relevant.

The incorporation of oxetane moieties can be a strategic approach to modulate the physicochemical properties of RAS inhibitor candidates. acs.orgnih.gov Introducing an oxetane can increase polarity and three-dimensionality, potentially improving solubility and metabolic stability while avoiding increases in lipophilicity that can lead to off-target effects. acs.orgacs.orgnih.gov These attributes are critical in the design of kinase inhibitors, a class to which many RAS-pathway drugs belong.

Table 1: Key RAS Mutations and Associated Cancers

| Gene | Associated Cancers |

|---|---|

| KRAS | Pancreatic cancer, Colorectal cancer, Lung cancer, certain Ovarian cancers |

| NRAS | Melanoma, Acute myeloid leukemia, Thyroid cancer |

| HRAS | Bladder cancer, Head and neck cancer, certain Skin cancers |

Data sourced from MSK Cancer Center. mskcc.org

Cbl-B Inhibitors and Immune Modulation

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of T-cell activation. tandfonline.comumtm.czgoogle.com By targeting key signaling proteins for degradation, Cbl-b helps to maintain immune homeostasis. tandfonline.com In the context of cancer, Cbl-b contributes to an immunosuppressive tumor microenvironment, making it a promising target for immunotherapy. tandfonline.comumtm.cz The inhibition of Cbl-b is expected to enhance the anti-tumor immune response. google.com

Small molecule inhibitors of Cbl-b are actively being developed, with several patented scaffolds incorporating oxetane rings. tandfonline.comumtm.cz For instance, patent literature describes anilino benzamide (B126) scaffolds where oxetane moieties are frequently used as substituents. tandfonline.comumtm.cz Another described structure involves an oxetane connected to a triazole moiety. umtm.cz The inclusion of the oxetane ring in these inhibitor designs is a deliberate strategy to improve their therapeutic potential.

The rationale for incorporating oxetanes in Cbl-b inhibitors aligns with the broader goals of medicinal chemistry: to enhance drug-like properties. The oxetane's polarity and three-dimensional structure can improve solubility, metabolic stability, and receptor binding affinity. acs.orgnih.gov Given the high homology between Cbl-b and its closely related family member c-Cbl, achieving selectivity is a significant challenge. google.com The unique structural contributions of the oxetane ring may play a role in achieving the desired selectivity for Cbl-b over c-Cbl. google.com

Pharmacokinetic and Pharmacodynamic Considerations of Oxetane-Containing Compounds

The incorporation of oxetane rings into drug candidates has been shown to positively influence their pharmacokinetic profiles, a critical aspect of drug development.

Metabolic Stability and Permeability of Oxetane-Incorporated Molecules

A primary advantage of using oxetane scaffolds in drug design is the potential for enhanced metabolic stability. acs.orgacs.org The oxetane ring can serve as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities. acs.orgchimia.ch This substitution can block sites of metabolic oxidation, leading to a lower clearance rate and improved bioavailability. acs.orgchimia.ch For example, replacing a morpholine (B109124) group with a piperazine-oxetane was shown to create a more metabolically stable isostere. acs.org Studies have demonstrated that oxetane-containing compounds can exhibit significantly reduced metabolic clearance. chimia.ch

In addition to stability, oxetanes can favorably impact permeability. acs.orgnih.gov While the introduction of a polar oxetane group might be expected to decrease permeability, the effect is often nuanced and context-dependent. chimia.ch In some cases, the reduction in lipophilicity (LogD) achieved by adding an oxetane can be beneficial, preventing overly high lipophilicity that can be detrimental to permeability. acs.org The three-dimensional nature of the oxetane ring can also lead to a better conformational fit within transporter proteins, potentially aiding cell permeability. acs.orgnih.gov

Table 2: Impact of Oxetane Incorporation on Physicochemical Properties

| Property | General Effect of Oxetane Incorporation |

|---|---|

| Metabolic Stability | Generally increased by blocking metabolic weak spots. acs.orgchimia.ch |

| Permeability | Can be improved by optimizing lipophilicity and conformational fit. acs.orgnih.gov |

| Solubility | Often enhanced due to the polar nature of the oxetane ring. acs.orgnih.gov |

| Lipophilicity (LogD) | Typically reduced, which can be advantageous. acs.org |

This table summarizes general trends observed in medicinal chemistry studies.

In Vivo Efficacy Studies of Oxetane Derivatives

The favorable in vitro properties of oxetane-containing compounds have translated into successful in vivo efficacy in preclinical models. For instance, an oxetane-containing anaplastic lymphoma kinase (ALK) inhibitor demonstrated not only good metabolic stability but also potent antitumor efficacy in a xenograft model. acs.org Similarly, an mTOR inhibitor featuring an oxetane ring showed comparable in vivo efficacy at a lower dose than a clinical drug. nih.gov

In another study, an oxetane derivative developed as a TNIK inhibitor showed good oral bioavailability and effectively suppressed colon cancer growth in vivo. nih.gov Furthermore, an EZH2 inhibitor containing an oxetane moiety (PF-06821497) exhibited robust in vivo antitumor efficacy and has advanced to clinical trials. nih.gov These examples underscore the value of the oxetane scaffold in developing drug candidates with promising in vivo performance. acs.orgnih.gov

Novel Therapeutic Targets and this compound Derivatives

The versatility of the oxetane scaffold continues to be explored in the context of novel therapeutic targets.

Applications in Hemoglobinopathies Research

While direct, detailed research findings specifically linking this compound derivatives to hemoglobinopathies research were not prominent in the reviewed literature, the principles of using oxetane-containing compounds to modulate protein function are applicable. The structural features of oxetanes—their polarity, three-dimensionality, and ability to form hydrogen bonds—make them attractive motifs for designing molecules that can interact with protein targets, such as hemoglobin. The ability to fine-tune physicochemical properties like solubility and metabolic stability is crucial for developing orally bioavailable drugs for chronic diseases like sickle cell disease or beta-thalassemia. The continued exploration of novel chemical scaffolds, including those derived from this compound, is a promising avenue in the search for new treatments for these and other genetic disorders.

Relevance to NLRP3 Inflammasome Modulators

The NOD-like receptor protein 3 (NLRP3) inflammasome is a key component of the innate immune system. frontiersin.org Its dysregulation is linked to a variety of inflammatory diseases, making it an attractive target for therapeutic intervention. frontiersin.org The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). frontiersin.org

While direct incorporation of the this compound moiety into NLRP3 inhibitors is not extensively documented in the provided search results, the broader class of oxetane-containing molecules has been investigated for their role in modulating inflammatory pathways. Research has shown that various compounds can modulate NLRP3 inflammasome activity at different stages, from initial activation to the downstream release of cytokines. researchgate.net For instance, melatonin (B1676174) has been shown to inhibit NLRP3 inflammasome activation and subsequent inflammation in a model of lupus nephritis. mdpi.com Similarly, lutein (B1675518) has been demonstrated to mitigate oxidative stress and modulate the NLRP3 inflammasome in a retinal pigment epithelium model. arvojournals.org The synthesis of novel compounds containing the oxetane scaffold could lead to the discovery of new and effective NLRP3 inflammasome modulators.

Potential in CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its aberrant activity is implicated in the development of various cancers. google.com Consequently, there is significant interest in developing selective CDK2 inhibitors as potential anti-cancer therapeutics. justia.comonclive.com The this compound scaffold has been utilized in the synthesis of novel CDK2 inhibitors.

In one instance, this compound was used as a starting material in a multi-step synthesis to produce compounds that were effective inhibitors of CDK2. justia.com These compounds demonstrated selectivity for CDK2 over other cyclin-dependent kinases, which is an important characteristic for minimizing off-target effects. justia.com The development of selective CDK2 inhibitors is a promising avenue for cancer therapy, and the unique properties of the oxetane ring can contribute to improved pharmacokinetic profiles of these drug candidates. google.comonclive.com

Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction Inhibitors

The interaction between menin and mixed lineage leukemia (MLL) protein is a critical driver in certain types of leukemia, particularly those with MLL gene rearrangements. kuraoncology.com Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for these cancers. nih.gov this compound has been employed in the synthesis of potent inhibitors of the menin-MLL interaction.

For example, this compound was used in the preparation of a compound that was evaluated for its ability to inhibit the menin-MLL interaction. nih.gov The development of small molecule inhibitors, such as KO-539, which potently and selectively target the menin-MLL PPI, has shown promise in preclinical studies and has led to clinical trials for acute myeloid leukemia (AML). kuraoncology.com The incorporation of the oxetane moiety into these inhibitors can be a strategic approach to enhance their drug-like properties. googleapis.comgoogle.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including oxetane-3-carbaldehyde. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of this compound. rsc.org

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aldehyde proton and the protons of the oxetane (B1205548) ring. researchgate.net The aldehyde proton typically appears as a singlet in the downfield region, around δ 9.8–10.0 ppm. The methylene (B1212753) protons (CH₂) on the oxetane ring adjacent to the oxygen atom appear at approximately δ 4.65 ppm, while the other methylene protons are observed around δ 2.61 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing a signal for the carbonyl carbon of the aldehyde group and distinct signals for the carbon atoms within the oxetane ring.

Table 1: Typical NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (CHO) | ~9.8-10.0 | ~200 |

| Ring CH | Data not available | Data not available |

| Ring CH₂ (adjacent to O) | ~4.65 | ~70-80 |

| Ring CH₂ | ~2.61 | ~30-40 |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex NMR signals and confirming the connectivity of the atoms. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on the oxetane ring, helping to establish their relative positions. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique is invaluable for assigning the ¹³C signals based on their attached, and more easily assigned, protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). nih.gov In the case of this compound, an HMBC experiment would show a correlation between the aldehyde proton and the C3 carbon of the oxetane ring, confirming the position of the aldehyde substituent. rsc.org

¹H NMR and ¹³C NMR Spectral Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis